N-butylbenzo[e][1]benzofuran-2-carboxamide
Overview
Description
N-butylbenzoebenzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential in drug design due to their unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butylbenzoebenzofuran-2-carboxamide typically involves a modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry. The process begins with the benzofuran substrate, which undergoes C–H arylation using palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .
Industrial Production Methods: Industrial production of benzofuran derivatives, including N-butylbenzoebenzofuran-2-carboxamide, often involves similar synthetic strategies but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-butylbenzoebenzofuran-2-carboxamide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
- Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
- Substitution: The compound can undergo substitution reactions, particularly at the C3 position of the benzofuran scaffold .
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution: Palladium catalysts (e.g., Pd(OAc)2) and bases (e.g., NaOAc) are frequently employed in substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce various aryl or heteroaryl groups at the C3 position .
Scientific Research Applications
Chemistry: N-butylbenzoebenzofuran-2-carboxamide is used in small molecule screening campaigns to explore its potential as a lead compound for drug development .
Biology and Medicine: The compound has shown promise in various biological applications, including antimicrobial and anticancer activities. Benzofuran derivatives are known for their ability to modulate biological pathways and exhibit therapeutic effects .
Industry: In the industrial sector, N-butylbenzoebenzofuran-2-carboxamide is utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-butylbenzoebenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and modulate their activity, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes and receptors involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds::
- Methoxsalen: Used against psoriasis and eczema.
- Amiodarone and Dronedarone: Antiarrhythmic medications.
- Vilazodone: An antidepressant .
Uniqueness: N-butylbenzoebenzofuran-2-carboxamide stands out due to its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
N-butylbenzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-3-10-18-17(19)16-11-14-13-7-5-4-6-12(13)8-9-15(14)20-16/h4-9,11H,2-3,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWCAIAUONFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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